Product packaging for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline(Cat. No.:CAS No. 13311-77-8)

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2922194
CAS No.: 13311-77-8
M. Wt: 235.15
InChI Key: YTDRKQURKMDGAB-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroquinoxaline Core Structure in Chemical and Biological Sciences

The tetrahydroquinoxaline moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for drug discovery. The significance of the tetrahydroquinoxaline core is underscored by its presence in a wide array of pharmacologically active compounds.

Derivatives built upon this scaffold have been investigated for a range of biological activities. The structural rigidity and the presence of hydrogen bond donors and acceptors allow for specific interactions with biological macromolecules like enzymes and receptors. For instance, certain tetrahydroquinoxaline derivatives have been designed and synthesized as potential inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov The scaffold's utility also extends to its role as a crucial synthetic intermediate, enabling the construction of more complex molecular architectures. Researchers have developed numerous synthetic strategies to access this core, highlighting its importance as a foundational element in the synthesis of novel compounds. researchgate.net

The table below summarizes some of the key areas where the tetrahydroquinoxaline scaffold has demonstrated significant biological potential.

Area of Biological Investigation Therapeutic Target/Application Significance of the Scaffold
Anticancer Agents Tubulin PolymerizationProvides a rigid framework for designing colchicine (B1669291) binding site inhibitors. nih.gov
Antimicrobial Agents Various bacterial/fungal targetsServes as a core for developing novel anti-infective compounds.
Enzyme Inhibition Kinases, etc.Offers a versatile template for creating specific enzyme inhibitors.
CNS Disorders Neurotransmitter ReceptorsThe scaffold can be modified to interact with targets in the central nervous system.

Overview of Research Trajectories for Tetrahydroquinoxaline Derivatives

Research concerning tetrahydroquinoxaline derivatives is dynamic and has evolved along several key trajectories, primarily focusing on the development of innovative synthetic methodologies and the exploration of new applications.

Advancements in Synthetic Methodologies: A major focus of research has been the creation of efficient, stereoselective, and diverse methods for synthesizing the tetrahydroquinoxaline core and its analogs. Historical methods are often being replaced by more sophisticated strategies that offer better yields and control over the molecular structure.

Key synthetic research directions include:

Asymmetric Synthesis: The development of chiral catalysts, such as iridium-based systems, has enabled the highly enantioselective synthesis of chiral tetrahydroquinoxaline derivatives. rsc.org This is crucial for pharmacological studies, as different enantiomers of a compound can have vastly different biological activities.

Solid-Phase Synthesis: To accelerate the discovery of new bioactive compounds, researchers have developed solid-phase synthesis routes. researchgate.net These methods allow for the rapid generation of large libraries of tetrahydroquinoxaline derivatives with multiple points of diversity, which can then be screened for biological activity. researchgate.net

Novel Cyclization Strategies: Continuous efforts are being made to discover new ways to construct the heterocyclic ring system, including reductive cyclization of substituted o-nitroanilines and other cascade or domino reactions that form multiple chemical bonds in a single operation. researchgate.netnih.gov

The following table provides an overview of modern synthetic approaches for this scaffold.

Synthetic Strategy Description Advantages
Catalytic Asymmetric Hydrogenation The reduction of a quinoxaline (B1680401) precursor using a chiral metal catalyst (e.g., Iridium-based) to produce a specific enantiomer. rsc.orgHigh enantioselectivity, access to specific stereoisomers. rsc.org
Solid-Phase Traceless Synthesis Building the molecule on a polymer resin, which facilitates purification, followed by cleavage to release the final product. researchgate.netAmenable to high-throughput synthesis and library generation. researchgate.net
Reductive Cyclization Reduction of a nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the dihydropyrazine (B8608421) ring. researchgate.netOften proceeds in high yield and can be a one-pot procedure.
Domino/Cascade Reactions Multi-step sequences where subsequent reactions occur without the need to isolate intermediates. nih.govIncreased efficiency, reduced waste, and operational simplicity. nih.gov

Exploration of New Applications: The second major research trajectory involves expanding the functional applications of tetrahydroquinoxaline derivatives. While medicinal chemistry remains the dominant field, interest is growing in other areas. The parent quinoxaline scaffold is known to be a component in chromophores and other functional materials, suggesting that tetrahydroquinoxaline derivatives could also find use in materials science, for example, in the development of novel dyes, sensors, or electronic materials. The ongoing synthesis of new derivatives with diverse electronic and photophysical properties will likely fuel their exploration in these emerging areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Cl2N2 B2922194 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 13311-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMHQZSBOQTMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=CC=CC=C2N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998604
Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
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Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7739-04-0, 13311-77-8
Record name NSC114128
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Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
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Record name 13311-77-8
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Synthetic Methodologies for 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Classical and Established Synthetic Routes

The most prevalent and well-established method for synthesizing 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (B1295983) involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) core, which is then reduced to the desired tetrahydro-derivative.

Condensation Reactions

The foundational step in the synthesis of this compound is the condensation reaction to form its aromatic precursor, 2,3-dimethylquinoxaline (B146804). This is typically achieved through the reaction of o-phenylenediamine (B120857) with diacetyl (2,3-butanedione). This acid-catalyzed condensation reaction is a robust and high-yielding method for the formation of the quinoxaline ring system. The reaction proceeds by the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of diacetyl, followed by dehydration to yield the stable aromatic 2,3-dimethylquinoxaline.

ReactantsProductConditions
o-phenylenediamine2,3-dimethylquinoxalineAcid catalyst (e.g., acetic acid), Solvent (e.g., ethanol)
Diacetyl (2,3-butanedione)

Hydrogenation Reactions

The conversion of 2,3-dimethylquinoxaline to this compound is accomplished through hydrogenation, which reduces the pyrazine (B50134) ring of the quinoxaline system. This reduction can be carried out using several methods, including catalytic and electrochemical approaches.

Catalytic hydrogenation is a widely employed method for the reduction of quinoxalines. This process typically involves the use of a metal catalyst and a hydrogen source. A notable advancement in this area is the development of asymmetric hydrogenation, which allows for the stereoselective synthesis of chiral tetrahydroquinoxalines.

Recent research has demonstrated the highly enantioselective synthesis of cis-2,3-disubstituted tetrahydroquinoxalines through iridium-catalyzed asymmetric hydrogenation. nih.gov This method provides the desired products with high yields, excellent diastereoselectivity (>20:1 dr), and high enantioselectivity (up to 94% ee). nih.gov The reaction conditions for this transformation are summarized in the table below.

SubstrateCatalyst SystemSolventPressureTemperatureYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
2,3-disubstituted quinoxalines[Ir(COD)Cl]₂/LigandToluene/Dioxane or EtOH1 MPa H₂Room Temp.77-94%>20:180-94%

This methodology showcases a significant advancement in controlling the stereochemistry of the final product. The choice of solvent has been shown to influence the enantioselectivity, allowing for the selective synthesis of both enantiomers of the target molecule. nih.gov

Electrochemical methods offer an alternative route for the reduction of quinoxaline derivatives. This technique involves the use of an electric current to drive the reduction reaction. While the electrochemical reduction of various quinoxalines has been studied, detailed procedures specifically for the synthesis of this compound are not as extensively documented as catalytic hydrogenation methods. The process generally involves the transfer of electrons to the quinoxaline substrate, followed by protonation, leading to the saturation of the pyrazine ring.

Cyclization Reactions

The synthesis of the tetrahydroquinoxaline ring system can also be envisioned through cyclization reactions, where a pre-functionalized acyclic precursor undergoes an intramolecular ring-closing reaction.

While intramolecular cyclization is a powerful strategy for the synthesis of various heterocyclic compounds, including tetrahydroquinolines, its direct application for the synthesis of this compound is not prominently featured in the scientific literature. General strategies for the synthesis of the analogous tetrahydroquinoline ring system often involve the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative. For instance, a domino reaction involving a reduction-reductive amination strategy has been used to generate tetrahydroquinolines from 2-nitroarylketones and aldehydes. nih.gov This type of approach, in principle, could be adapted for the synthesis of tetrahydroquinoxalines, for example, through the reductive cyclization of a precursor like N-(2-aminophenyl)butan-2-amine. However, specific and optimized protocols for this particular transformation leading to this compound are not well-established.

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and stereoselective methods for the preparation of tetrahydroquinoxalines.

Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. nih.gov For the synthesis of tetrahydroquinoxalines, a domino approach could involve the in-situ formation of the quinoxaline ring followed by its immediate reduction.

For example, a process could be designed where a substituted o-nitroaniline is reduced to the corresponding o-phenylenediamine, which then reacts with 2,3-butanedione (B143835) in the same pot. The resulting 2,3-dimethylquinoxaline could then be reduced in a final domino step to yield this compound. Such a sequence enhances efficiency by minimizing purification steps and reducing solvent waste. Domino reactions have proven particularly valuable for generating diverse substitution patterns in related heterocyclic systems like tetrahydroquinolines. nih.gov

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govrsc.orgresearchgate.net While specific MCRs for this compound are not extensively documented, the principles can be applied.

A hypothetical one-pot synthesis could involve the reaction of o-phenylenediamine, 2,3-butanedione, and a reducing agent in a single step. This would combine the condensation and reduction steps into a single, efficient operation. The choice of catalyst and reaction conditions would be crucial to ensure the compatibility of all reactants and intermediates. The development of such MCRs is a growing area of interest in medicinal and materials chemistry due to their atom economy and operational simplicity. rsc.org

The development of catalytic asymmetric methods to produce enantiomerically pure tetrahydroquinoxalines is of significant interest due to the prevalence of chiral nitrogen-containing heterocycles in bioactive molecules. nih.govrsc.orgrsc.orgmdpi.com A primary strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of the pre-formed 2,3-dimethylquinoxaline.

Rhodium-thiourea catalyzed asymmetric hydrogenation has been shown to be a highly effective method for the synthesis of enantiopure tetrahydroquinoxalines. nih.gov This approach utilizes a chiral catalyst system to achieve high yields and excellent enantioselectivities. The reaction is typically carried out under a hydrogen atmosphere at room temperature. The presence of a strong Brønsted acid, such as HCl, can activate the substrate and facilitate the catalytic cycle. nih.gov

Another approach involves catalytic asymmetric transfer hydrogenation, which uses a hydrogen donor in place of molecular hydrogen. rsc.org Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, are employed to achieve high enantioselectivity. These methods offer a practical and efficient route to chiral this compound.

Catalyst System Reductant Key Features Representative Yield Representative ee
Rh-Thiourea DiphosphineH₂Mild conditions, high efficiency>90%>95%
Chiral Ru/Rh ComplexesFormic acid/isopropanolAvoids use of H₂ gasHighHigh

This table presents representative data for asymmetric reductions of quinoxalines to tetrahydroquinoxalines and may not reflect the exact results for this compound.

Flow chemistry, utilizing microreactors, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of tetrahydroquinoxalines can be adapted to flow processes, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

A flow chemistry setup for the synthesis of this compound could involve the continuous feeding of a solution of 2,3-dimethylquinoxaline and a reducing agent through a heated reactor column packed with a solid-supported catalyst (e.g., Pd/C). This would allow for efficient and continuous production of the target molecule. The application of flow chemistry has been successfully demonstrated for the asymmetric hydrogenation of quinoxalines, yielding enantiopure tetrahydroquinoxalines on a gram scale without loss of catalyst activity or enantioselectivity. nih.gov This methodology holds significant promise for the efficient and scalable synthesis of this compound and its derivatives.

Methodology Reactants Key Advantages
Continuous Hydrogenation2,3-Dimethylquinoxaline, H₂Precise control, scalability, safety
Catalytic Transfer Hydrogenation2,3-Dimethylquinoxaline, H-donorAvoids H₂ gas, controlled mixing

This table illustrates potential flow chemistry applications for the synthesis of this compound based on similar transformations.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The primary route to chiral this compound involves the asymmetric hydrogenation of 2,3-dimethylquinoxaline. This method offers high efficiency and atom economy, directly establishing the desired stereochemistry.

Asymmetric Hydrogenation of 2,3-Disubstituted Quinoxalines

Recent advancements have enabled the stereodivergent synthesis of both cis- and trans-2,3-disubstituted tetrahydroquinoxalines through catalyst-controlled asymmetric hydrogenation. nih.gov This strategy is crucial as the hydrogenation of the quinoxaline ring involves two consecutive C=N bond reductions, and controlling the stereochemistry of both steps is challenging due to potential racemization of semi-hydrogenated intermediates. nih.gov

One highly effective method employs an iridium catalyst with a chiral spiro-phosphine-oxazoline ligand to achieve excellent yields and stereoselectivity, primarily favoring the cis-isomer. nih.gov The hydrogenation of various 2-aryl-3-methyl quinoxalines has been demonstrated to produce the corresponding cis-tetrahydroquinoxalines with high diastereomeric and enantiomeric excess. nih.gov While 2,3-dimethylquinoxaline was not explicitly detailed in this specific study, the results on analogous substrates provide a strong basis for its successful application.

The reaction typically proceeds under a hydrogen atmosphere using a catalyst system composed of [Ir(COD)Cl]₂ and a chiral ligand, often in the presence of a chiral Brønsted acid co-catalyst like (R)-CPA. nih.gov The choice of solvent and ligand is critical for achieving high stereocontrol.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation for cis-2,3-Disubstituted Tetrahydroquinoxalines nih.gov

Substrate (2-Aryl-3-methylquinoxaline)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
2-phenyl-3-methylquinoxaline94>20:190
2-(4-chlorophenyl)-3-methylquinoxaline92>20:194
2-(4-methylphenyl)-3-methylquinoxaline91>20:190
2-(4-methoxyphenyl)-3-methylquinoxaline77>20:180

Furthermore, ligand-controlled stereodivergent asymmetric hydrogenation using manganese catalysts has been developed to selectively access both cis and trans isomers of enantioenriched disubstituted tetrahydroquinoxalines. nih.gov This protocol highlights the power of catalyst design in dictating the stereochemical outcome of the hydrogenation process. nih.gov

Chiral Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This classical method separates enantiomers by converting them into a mixture of diastereomers, which can then be separated by physical means like fractional crystallization. wikipedia.org

The process involves reacting the racemic tetrahydroquinoxaline, which is a diamine base, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. wikipedia.orglibretexts.org

(±)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline + (+)-Chiral Acid → [(+)-Base·(+)-Acid] + [(-)-Base·(+)-Acid]

Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the tetrahydroquinoxaline.

Common chiral resolving agents for bases include:

(+)-Tartaric acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The success of this method depends on the formation of well-defined crystalline salts and a significant difference in solubility between the two diastereomers. wikipedia.org This can sometimes require extensive experimentation with different chiral acids and solvent systems. wikipedia.org

Functionalization Strategies for the Tetrahydroquinoxaline Scaffold

The tetrahydroquinoxaline scaffold possesses two secondary amine nitrogens (N1 and N4) and an aromatic ring, all of which are sites for potential functionalization to create a diverse range of derivatives.

N-Functionalization

The secondary amines are the most reactive sites for functionalization, readily undergoing reactions such as alkylation, acylation, and arylation.

N-Alkylation and N,N'-Dialkylation: The nitrogen atoms can be alkylated using alkyl halides or via reductive amination. These reactions allow for the introduction of various alkyl groups at one or both nitrogen positions. For related heterocyclic systems like tetrahydroquinolines, one-pot tandem reduction and reductive alkylation has been shown to be an efficient method for N-alkylation.

N-Acylation: Reaction with acyl chlorides or acid anhydrides provides the corresponding N-acyl derivatives. This can be used to introduce a wide variety of functional groups or as a protecting group strategy to allow for selective functionalization at other positions.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, linking the tetrahydroquinoxaline core to other aromatic systems.

C-H Functionalization

Direct functionalization of the C-H bonds on the aromatic ring of the tetrahydroquinoxaline scaffold represents a modern and efficient strategy for creating derivatives without the need for pre-functionalized starting materials. While specific examples for this compound are not extensively documented, methodologies developed for related quinoxaline and quinoxalin-2(1H)-one structures indicate the potential for such transformations. mdpi.com These reactions often proceed via metal-catalyzed or photocatalyzed pathways to introduce alkyl, aryl, or other functional groups directly onto the benzene (B151609) ring of the scaffold.

Chemical Reactivity and Transformation of 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Reduction and Oxidation Reactions

The tetrahydroquinoxaline scaffold can readily participate in redox reactions, with oxidation to the aromatic quinoxaline (B1680401) being a particularly common transformation.

Oxidation: The most significant oxidation reaction for 1,2,3,4-tetrahydroquinoxalines is dehydrogenation to form the corresponding aromatic quinoxaline. This aromatization is a thermodynamically favorable process. While specific studies detailing the oxidation of 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline (B1295983) are not prevalent, the transformation is analogous to the well-documented dehydrogenation of other N-heterocycles like tetrahydroquinolines and tetrahydroisoquinolines. nih.govresearchgate.netresearchgate.netresearchgate.net Various catalytic systems have been shown to be effective for this type of oxidative dehydrogenation, often proceeding under mild conditions using air or molecular oxygen as the oxidant. nih.govclockss.org The product of such a reaction would be 2,3-dimethylquinoxaline (B146804).

Reduction: The this compound ring system is itself a product of the reduction of 2,3-dimethylquinoxaline. Catalytic hydrogenation is a common method for this transformation. For instance, the related compounds dl-2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline and dl-2,7-dimethyl-1,2,3,4-tetrahydroquinoxaline have been prepared via the catalytic reduction of their 2-chloro-dimethylquinoxaline precursors over a palladium-on-charcoal catalyst. acs.org Modern methods for the reduction of the quinoxaline ring to the tetrahydroquinoxaline scaffold include iridium-catalyzed asymmetric hydrogenation, which can produce chiral derivatives with high enantioselectivity. rsc.org Further reduction of the benzene (B151609) portion of the molecule would require more forcing conditions, such as high-pressure hydrogenation, which are not typically employed as they would destroy the aromatic character.

Table 1: Representative Redox Reactions of the Tetrahydroquinoxaline Scaffold
Reaction TypeSubstrate ClassReagents/CatalystProduct ClassReference
Oxidation (Dehydrogenation)Tetrahydroquinolineso-quinone/Co(salophen), AirQuinolines nih.gov
Oxidation (Dehydrogenation)TetrahydroisoquinolinesCuCl₂, Acetone oxime, O₂Dihydroisoquinolines clockss.org
Reduction (Hydrogenation)QuinoxalinesIr-catalyst, H₂Tetrahydroquinoxalines rsc.org
Reduction (Hydrogenation)2-Chloro-dimethylquinoxalinesH₂, Pd-CDimethyl-1,2,3,4-tetrahydroquinoxalines acs.org

Nucleophilic and Electrophilic Substitution Reactions

The dual functionality of the molecule allows for both nucleophilic reactions at the amine centers and electrophilic substitution on the aromatic ring.

Nucleophilic Reactions: The secondary amine groups at the N1 and N4 positions are nucleophilic and can readily undergo reactions such as acylation and alkylation. For example, in the context of a solid-phase synthesis, the secondary aniline (B41778) nitrogen of a resin-bound tetrahydroquinoxaline was derivatized using acyl chlorides and isocyanates. researchgate.net These reactions are fundamental for building more complex molecular architectures based on the tetrahydroquinoxaline core.

Electrophilic Substitution: The benzene ring of the tetrahydroquinoxaline system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the attached amino groups. However, the reactivity is generally lower than that of aniline itself. While specific studies on this compound are limited, related tetrahydroquinoline systems undergo selective functionalization. For instance, directed deprotonation of N-substituted tetrahydroquinolines at the C4 position with a strong base, followed by quenching with an electrophile, allows for selective alkylation. chemrxiv.org Without a directing group, electrophilic substitution would be expected to occur at the positions para (C6) and ortho (C7) to the N1 amine, with the C6 position being sterically more accessible.

Table 2: Potential Substitution Reactions
Reaction TypeReactive SiteReagent ClassProduct TypeReference (Analogous)
N-AcylationN1 / N4 AminesAcyl ChloridesN-Acyl Derivatives researchgate.net
N-AlkylationN1 / N4 AminesAlkyl HalidesN-Alkyl Derivatives researchgate.net
Electrophilic Aromatic SubstitutionC6 / C7 PositionsHalogens, Nitrating agents, etc.Aryl-substituted DerivativesGeneral Reactivity

Derivatization for Structure-Activity Relationship (SAR) Studies

The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold, like the related tetrahydroquinoline and tetrahydroisoquinoline systems, is of significant interest in medicinal chemistry. researchgate.netnih.gov Derivatization of this core structure is a key strategy for exploring structure-activity relationships (SAR) to develop new therapeutic agents. rsc.orgmdpi.com

Modifications are typically made at several key positions to probe the interaction with biological targets:

N1 and N4 Positions: The secondary amines can be functionalized with a wide variety of substituents. Acylation to form amides or reaction with isocyanates to form ureas introduces hydrogen bond donors and acceptors, which can be crucial for target binding. researchgate.net

C2 and C3 Positions: The existing methyl groups in this compound provide specific stereochemical and steric properties. In other analogs, modifying these positions can significantly impact biological activity.

Aromatic Ring (C5-C8): Introducing substituents on the benzene ring alters the electronic properties (lipophilicity, polarity) of the molecule and can provide additional interaction points with a biological target.

While specific SAR studies focused on the 2,3-dimethyl derivative are not widely published, the general principles of derivatization applied to the broader class of tetrahydroquinoxalines and related heterocycles are directly relevant for its potential use in drug discovery programs. researchgate.netresearchgate.net

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful methods for synthesizing different heterocyclic systems. However, these transformations are not commonly reported for the 1,2,3,4-tetrahydroquinoxaline scaffold.

While ring expansion methodologies have been developed for related structures like tetrahydroquinolines, allowing for the synthesis of medium-ring N-heterocycles, similar reactions involving the tetrahydroquinoxaline core are not well-documented. researchgate.netacs.org Likewise, ring contraction reactions have been studied on aromatic quinoxaline and quinoline (B57606) systems, often involving high-energy intermediates like carbenes or nitrenes, but these conditions are not typically applied to the saturated tetrahydro- derivatives. uq.edu.au The stability of the six-membered rings in the tetrahydroquinoxaline system makes such rearrangements energetically unfavorable under common synthetic conditions.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (B1295983). Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques establish their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum can be divided into three main regions: aromatic, heterocyclic ring, and methyl group protons. The stereochemistry of the methyl groups (cis or trans) significantly influences the coupling constants (J-values) between the protons on C2 and C3. In cis isomers, a larger coupling constant is typically observed compared to the trans isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons appear in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the heterocyclic ring and the methyl groups appear at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the analysis of similar tetrahydroquinoxaline and related heterocyclic structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C5/C8~6.6-7.0~115-120Aromatic protons and carbons.
C6/C7~6.5-6.8~118-125Aromatic protons and carbons.
C4a/C8a-~130-140Quaternary aromatic carbons (no attached protons).
C2-H / C3-H~3.0-3.8~45-55Methine protons on the heterocyclic ring. Shift and multiplicity depend on cis/trans isomerism.
N1-H / N4-H~3.5-4.5 (broad)-Amine protons, often appear as a broad singlet.
C2-CH₃ / C3-CH₃~1.1-1.4~15-20Methyl group protons, will appear as doublets due to coupling with C2-H and C3-H.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The calculated molecular weight is 162.23 g/mol . wvu.edu

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162. The fragmentation of the tetrahydroquinoxaline ring system is a key diagnostic feature. asianpubs.org Common fragmentation pathways for related heterocyclic amines include:

Loss of a methyl group: A significant fragment would likely be observed at m/z 147, corresponding to the loss of a CH₃ radical ([M-15]⁺).

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage, a common fragmentation pathway for amines. This could lead to the loss of an ethylamine (B1201723) radical or related fragments.

Retro-Diels-Alder (RDA) reaction: Although less common in saturated rings, a retro-Diels-Alder type fragmentation of the heterocyclic ring could occur, providing further structural clues.

The base peak in the spectrum, the most abundant fragment ion, often corresponds to a particularly stable carbocation or radical cation formed during fragmentation. asianpubs.org

Predicted Fragmentation Pattern in EI-MS

m/z ValueProposed FragmentLoss from Molecular Ion
162[C₁₀H₁₄N₂]⁺Molecular Ion (M⁺)
147[M - CH₃]⁺Loss of a methyl radical
133[M - C₂H₅]⁺Loss of an ethyl radical
118[M - (CH₃)₂]⁺ or [M - C₂H₄N]⁺Complex rearrangement/cleavage

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its secondary amine, aromatic, and aliphatic components. udel.edumdpi.com

Key expected absorptions include:

N-H Stretching: Secondary amines typically show a single, medium-to-weak absorption band in the region of 3300-3500 cm⁻¹. udel.edu

Aromatic C-H Stretching: Aromatic C-H bonds give rise to sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: The methyl and methine C-H bonds will produce strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching results in several medium-to-weak bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchSecondary Amine
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH, CH₃)
1450-1600C=C StretchAromatic Ring
1000-1350C-N StretchAmine

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most precise structural information by determining the exact spatial arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecule's conformation, the relative stereochemistry (cis or trans) of the methyl groups, and precise bond lengths and angles.

A successful crystallographic analysis of this compound would yield a three-dimensional model detailing the puckering of the heterocyclic ring and the axial or equatorial orientation of the two methyl substituents, thus definitively confirming the compound's isomeric form.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses two stereocenters (at C2 and C3), it can exist as enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the principal method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.us

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. nih.gov Syntheses targeting chiral tetrahydroquinoxaline derivatives frequently employ chiral HPLC to quantify the success of the asymmetric induction. nih.gov For example, studies on the enantioselective synthesis of 2,3-disubstituted tetrahydroquinoxalines have successfully used this technique to achieve and confirm high enantiomeric excesses (e.g., 80-94% ee). nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated precisely, which is a critical measure of a sample's optical purity. heraldopenaccess.us

Theoretical and Computational Investigations of 2,3 Dimethyl 1,2,3,4 Tetrahydroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These calculations have been instrumental in exploring the structure, stability, and reactivity of quinoxaline (B1680401) derivatives.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (B1295983). DFT calculations can provide valuable information on optimized molecular geometry, vibrational frequencies, and electronic properties.

In studies of related quinoxaline derivatives, DFT has been used to model the interaction mechanism between the molecule and other substances, such as in the context of corrosion inhibition. These studies often calculate molecular reactivity parameters to elucidate the tendency of each derivative to react. Furthermore, DFT calculations have been crucial in mechanistic studies of chemical reactions, such as the iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral tetrahydroquinoxaline derivatives, helping to reveal the underlying mechanisms of enantioselectivity. rsc.org DFT is also employed to analyze the structural, spectral, and various other properties of chemical and biological molecules due to its balance of low computational cost and high accuracy. nih.gov

Table 1: Examples of DFT Applications in the Study of Quinoxaline and Related Heterocycles

Application Compound Class Key Findings
Mechanistic Elucidation Tetrahydroquinoxaline derivatives Revealed the underlying mechanism of enantioselectivity in Ir-catalyzed asymmetric hydrogenation. rsc.org
Structural and Spectral Analysis Symmetrical α,β-unsaturated ketones Determined the effect of different electron-donating substituents on their stability when exposed to solar UV radiation. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For various heterocyclic compounds, including those related to quinoxalines, the HOMO-LUMO gap has been calculated to predict their chemical behavior. For instance, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com The energies of these frontier orbitals also help in understanding the charge transfer interactions within the molecule. nih.gov In the context of nonlinear optical (NLO) properties of some 4-substituted cinnolines, a relationship between the optical properties and the energy of the frontier molecular orbitals has been investigated. ajchem-a.com

Table 2: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine DFT/B3LYP/6-311++ -6.2967 -1.8096 4.4871 irjweb.com
5-Hydroxymethyluracil DFT/B3LYP/6-311++G(d,p) Not Specified Not Specified 5.4338 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for conformational analysis and understanding the interactions of a molecule with its environment, such as a solvent or a biological receptor.

In the study of related tetrahydroquinoline derivatives, MD simulations have been employed to analyze the conformational stability of ligand-protein complexes. mdpi.com For example, in a study of novel tetrahydroquinoline derivatives as anticancer agents targeting the enzyme LSD1, MD simulations were performed for 100 ns to assess the stability of the complexes. The root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand were calculated to monitor conformational stability during the simulation. mdpi.com Such simulations provide valuable insights into how the ligand binds and maintains its interaction with the target protein over time.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For compounds with scaffolds similar to this compound, such as tetrahydroquinoline and tetrahydroisoquinoline derivatives, molecular docking studies have been widely performed to explore their potential as therapeutic agents. These studies have targeted a range of biological macromolecules, including microbial enzymes, cancer-related proteins, and viral enzymes like HIV-1 reverse transcriptase. scispace.comnih.gov For instance, novel tetrahydroquinoline and tetrahydroisoquinoline analogs were docked into the non-nucleoside inhibitor binding pocket of HIV-1 RT to investigate their orientation and binding affinity. scispace.com In another study, newly synthesized quinoxaline derivatives were docked against the β-tubulin protein target to explore their potential as anticancer agents against triple-negative breast cancer. nih.gov

Table 3: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

Compound Class Biological Target Key Findings
Tetrahydroquinoline and Tetrahydroisoquinoline analogs HIV-1 Reverse Transcriptase Analogs showed average docking energies indicating high potency and shared the same binding mode as crystal inhibitors. scispace.com
Quinoxaline derivatives β-tubulin The best-predicted hit was found to bind within the active site of the β-tubulin protein target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. QSAR models relate the biological activity of a series of compounds to their physicochemical properties, while QSPR models relate these properties to other chemical properties.

Numerous QSAR studies have been conducted on quinoxaline derivatives to understand the structural requirements for their biological activities. These studies have been applied to design and predict the anti-tubercular, anticancer, and aldose reductase inhibitory activities of these compounds. nih.govtandfonline.comresearchgate.net For example, 2D and 3D-QSAR models have been developed for quinoxaline derivatives to predict their anti-tubercular activities, identifying important topological and electrostatic descriptors. nih.gov In another study, a 3D-QSAR model was developed for quinoxaline derivatives as aldose reductase 2 (ALR2) inhibitors, which are implicated in diabetic complications. tandfonline.com These models provide valuable guidance for the rational design of more potent and selective analogs.

Mechanistic Computational Studies for Elucidating Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For the synthesis of tetrahydroquinoxaline derivatives, DFT calculations have been instrumental in understanding the reaction mechanisms. In a study on the Ir-catalyzed asymmetric hydrogenation of quinoxalines, DFT calculations were performed to investigate the underlying mechanism of enantioselectivity. rsc.org These computational studies can provide detailed insights into the transition state structures and energy barriers, which are often difficult to determine experimentally. Such mechanistic understanding is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Biological Activities and Medicinal Chemistry Research of Tetrahydroquinoxaline Derivatives

General Biological Activities of Tetrahydroquinoxalines

Tetrahydroquinoxaline derivatives have demonstrated a wide array of biological activities, making them a focal point for drug discovery and development. These compounds are known to exhibit pharmacological effects that include antimicrobial, neuroprotective, and anticancer activities. acs.orgnih.govsapub.orgsciprofiles.com The versatility of the tetrahydroquinoxaline core allows for structural modifications that can modulate its biological profile, leading to the development of compounds with enhanced potency and selectivity for various therapeutic targets.

The core structure, 1,2,3,4-tetrahydroquinoxaline (B1293668), is a reduced form of quinoxaline (B1680401) and serves as a versatile scaffold for the synthesis of diverse derivatives. acs.org Research has shown that these derivatives can interact with various biological targets, leading to a range of therapeutic effects. The biological potential of these compounds is often influenced by the nature and position of substituents on the aromatic ring and the nitrogen atoms of the heterocyclic ring.

Specific Pharmacological Applications and Mechanistic Insights

Tetrahydroquinoxaline derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic microorganisms, including bacteria and fungi. sapub.orgnih.govmdpi.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Research has demonstrated that specific substitutions on the tetrahydroquinoxaline nucleus can significantly enhance antimicrobial potency. For instance, the introduction of certain aromatic aldehydes and amines to a 2-hydroxy-3-methylquinoxaline (B154303) nucleus via an ether linkage has yielded Schiff bases with notable antibacterial activity. nih.gov Some of these synthesized compounds showed high activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

The mechanism of antimicrobial action can vary depending on the specific derivative. While not always fully elucidated, it is believed that these compounds may disrupt cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication in susceptible microbes. The broad spectrum of activity and the potential for chemical modification make tetrahydroquinoxaline derivatives an attractive scaffold for the development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance.

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound Test Organism Activity Reference
4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) (4) S. aureus, B. subtilis, E. coli, P. aeruginosa Highly Active nih.gov
2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5a, 5c, 5d, 5e) S. aureus, B. subtilis, E. coli, P. aeruginosa Highly Active nih.gov
4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7a, 7c) S. aureus, B. subtilis, E. coli, P. aeruginosa Highly Active nih.gov
Quinoxaline derivative (5k) Acidovorax citrulli (Ac) Good antibacterial activity rsc.org

This table is for illustrative purposes and represents a selection of findings. Please refer to the cited sources for detailed information.

Derivatives of the closely related quinoxaline scaffold have shown significant promise in the realm of neuroprotection, suggesting potential therapeutic applications for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.netnih.gov These compounds can exert their neuroprotective effects through multiple mechanisms, including antioxidant activity, inhibition of acetylcholinesterase (AChE), and anti-inflammatory actions. researchgate.net

In the context of Alzheimer's disease, certain quinoxaline derivatives have been shown to enhance neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in preclinical models. researchgate.net For Parkinson's disease, specific 6-aminoquinoxaline (B194958) derivatives have demonstrated a neuroprotective effect on dopaminergic neurons in both cellular and animal models. nih.gov One such compound, PAQ (4c), was found to attenuate neurodegeneration, with its mechanism partially attributed to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. nih.gov

The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as central nervous system drugs. The neuroprotective potential of these heterocyclic compounds highlights their importance as lead structures for the development of novel therapies for debilitating neurodegenerative conditions. mdpi.com

The tetrahydroquinoxaline scaffold is a key feature in a multitude of compounds exhibiting potent anticancer and cytotoxic activities against various human cancer cell lines. nih.govnih.govresearchgate.net These derivatives can induce cancer cell death through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of the cellular machinery required for cell division. nih.govnih.gov

The antiproliferative activity of tetrahydroquinoline derivatives has been demonstrated in several cancer cell lines. For example, novel 2-substituted-quinoxaline analogues have shown considerable antiproliferative activity against MCF-7 breast cancer cells. rsc.org Furthermore, certain tetrahydroquinolinone derivatives have been found to exert antiproliferative effects on lung cancer cells through the induction of apoptosis. nih.gov The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 2: Cytotoxic Activity of Selected Tetrahydroquinoline Derivatives

Compound Cancer Cell Line IC50 Value Reference
Compound 3b (2-substituted-quinoxaline) MCF-7 (breast cancer) 1.85 ± 0.11 μM nih.gov
Compound IV (quinoxaline-based) PC-3 (prostate cancer) 2.11 µM nih.gov
Compound 12 (quinoxaline derivative) Various human cancer cell lines 0.19-0.51 μM nih.gov
Compound 4a4 (quinazoline-4-tetrahydroquinoline) Four human cancer cell lines 0.4 to 2.7 nM nih.gov
Compound 4ag (tetrahydroquinoline derivative) SNB19 and LN229 (glioblastoma) 38.3 μM and 40.6 μM nih.gov

This table is for illustrative purposes and represents a selection of findings. Please refer to the cited sources for detailed information.

A significant mechanism through which certain tetrahydroquinoxaline and related tetrahydroquinoline derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.govnih.govresearchgate.net Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Several studies have identified tetrahydroquinoline-based compounds that act as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govresearchgate.net For instance, a series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues were designed and synthesized, with one compound, 4a4, exhibiting potent antiproliferative activities and a co-crystal structure confirming its binding at the colchicine site. nih.gov Another study reported a quinoxaline derivative, compound 12, that inhibited tubulin polymerization and disrupted the microtubule network, leading to G2/M phase arrest. nih.gov The ability of these compounds to target tubulin makes them promising candidates for the development of novel anticancer agents, particularly for tumors that have developed resistance to other chemotherapeutic drugs. researchgate.net

The cytotoxic activity of many tetrahydroquinoxaline derivatives is closely linked to their ability to induce cell cycle arrest, a key mechanism for controlling cell proliferation. nih.govresearchgate.net By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and can trigger apoptotic pathways.

The phase of cell cycle arrest can vary depending on the specific compound and the cancer cell line. For example, some tetrahydro- acs.orgnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcone (B49325) derivatives have been shown to induce cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition. researchgate.net In contrast, other quinoxaline derivatives that inhibit tubulin polymerization typically cause cell cycle arrest at the G2/M phase. nih.gov Mechanistic studies have revealed that these compounds can modulate the expression of key cell cycle regulatory proteins. For instance, some derivatives have been found to upregulate p53 and downregulate CDK4, leading to cell cycle arrest. researchgate.net The ability of these compounds to interfere with the cell cycle underscores their potential as effective anticancer agents.

Anti-Inflammatory and Pain Management Potential

Quinoxaline derivatives have demonstrated potential as both anti-inflammatory and analgesic agents. nih.govnih.gov Pharmacological evaluations of various newly synthesized quinoxaline and related furo[2,3-b]quinoxaline (B11915687) derivatives have shown strong anti-inflammatory activity in chronic inflammatory models, with some compounds exhibiting potency comparable to the standard drug indomethacin. nih.gov

In studies using a carrageenan-induced peritonitis model in mice, aminoalcohol-based quinoxaline derivatives were shown to reduce leukocyte migration. nih.gov This anti-inflammatory action was further supported by the finding that these compounds significantly decreased the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov In addition to their anti-inflammatory effects, these same quinoxaline derivatives also exhibited peripheral analgesic activity in acetic acid-induced writhing tests. nih.gov While the broader tetrahydroquinoline scaffold has also been explored, with some derivatives showing potent anti-hyperalgesic activity in models of sustained inflammatory and neuropathic pain, the intrinsic activity of the quinoxaline core is well-documented. nih.govlookchem.comresearchgate.net

Anti-Diabetic Activity

Research focusing on 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives has confirmed their efficacy not only as in vitro DPP-4 inhibitors but also as in vivo hypoglycemic agents. researchgate.netrsc.org The biodistribution patterns of radiolabeled versions of these compounds show accumulation in organs where DPP-4 is highly expressed, correlating with the observed hypoglycemic effect. rsc.org This targeted action underscores the potential of the tetrahydroquinoxaline scaffold in the development of new anti-diabetic therapies. nih.govresearchgate.net

Receptor Antagonism (e.g., P2X1-purinoceptor, NMDA Receptor, EPAC)

P2X1-Purinoceptor Antagonism: Analogs of 2-phenyl-5,6,7,8-tetrahydroquinoxaline have been synthesized and identified as antagonists of the P2X1-purinoceptor. nih.govnih.gov This receptor is stimulated by adenosine (B11128) 5'-triphosphate (ATP) and plays a crucial role in the sympathetically mediated contraction of smooth muscle cells in the vasa deferentia, a process essential for sperm transport. nih.govnih.gov A di-substituted analog, featuring 2-hydroxy and 4-fluoro groups on the phenyl ring, was found to be the most potent antagonist in the series, with an IC₅₀ of 14 μM. nih.gov This compound was shown to noncompetitively antagonize contractions mediated by a P2X1 agonist. nih.govnih.gov

NMDA Receptor Antagonism: Quinoxaline derivatives have been identified as high-affinity antagonists at the glycine (B1666218) binding site associated with the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and memory function. Glycine acts as a co-agonist, and its binding is necessary for the receptor to be activated by glutamate. By acting as antagonists at this site, quinoxaline compounds can inhibit NMDA receptor function.

Exchange protein directly activated by cAMP (EPAC) Antagonism: While not strictly tetrahydroquinoxalines, closely related N-formyl tetrahydroquinoline analogs have been identified as inhibitors of the Exchange protein directly activated by cAMP (EPAC). acs.orgnih.govnih.gov EPAC is a guanine (B1146940) nucleotide exchange factor and a key sensor for the second messenger cAMP. nih.gov The tetrahydroquinoline analog CE3F4 was found to block EPAC1 activation and its downstream signaling to the effector protein Rap1. nih.govmssm.edu Kinetic studies suggest an uncompetitive inhibition mechanism with respect to cAMP, indicating that the inhibitor does not compete directly with cAMP for binding. nih.govmssm.edu

Antimalarial Activity

The quinoxaline scaffold is a key pharmacophore in the development of antimalarial agents. researchgate.net Various quinoxaline derivatives, including quinoxaline 1,4-di-N-oxide analogs, have been reported to be active against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net In a related but distinct chemical series, tetrahydroquinoline derivatives have also been explored as antimalarial agents, with some compounds showing activity against multiple life-cycle stages of Plasmodium parasites. nih.govd-nb.info The development of resistance to existing antimalarial drugs necessitates the search for new therapeutics, and the quinoxaline and tetrahydroquinoline cores represent promising starting points for such discovery programs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (B1295983) Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For various tetrahydroquinoxaline and related analogs, key structural features influencing biological activity have been identified.

BET Inhibition: For tetrahydroquinoxaline-based BET inhibitors, structure-guided design has been instrumental. acs.orgnih.gov In a series of tetrahydroquinoline analogs, it was found that replacing an isopropyl-carbamate with an aryl group at the R₁ position enhanced BD2-selectivity. nih.gov Furthermore, while holding an m-acetamide at the R₂ position constant, variations at the R₁ position led to compounds with significantly improved potency and selectivity for BD2 over BD1. nih.gov

AMPD2 Inhibition: In the development of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide inhibitors of AMPD2, SAR studies were conducted starting from a high-throughput screening hit to optimize for potency and allosteric modulation. nih.govresearchgate.net

DPP-4 Inhibition: For 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide DPP-4 inhibitors, Quantitative Structure-Activity Relationship (QSAR) studies have been performed. rsc.org These studies help correlate the physicochemical properties of the synthesized compounds with their biological activity, showing a close relationship between predicted and experimental inhibitory effects. rsc.org

P2X1-Purinoceptor Antagonism: SAR studies on 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives revealed specific substitution patterns that enhance antagonist activity. nih.govnih.gov The addition of polar substituents to the meta position of the phenyl ring markedly increased inhibitory activity, as did the addition of both polar and aliphatic groups at the para position. nih.gov Conversely, substitution at the ortho position was not favorable. nih.gov The most potent compound identified was a di-substituted analog with a 2-hydroxy and a 4-fluoro group on the phenyl ring. nih.gov

EPAC Inhibition: For the related N-formyl tetrahydroquinoline EPAC inhibitors, SAR studies have shown that the N-formyl group and a bromine atom at position 5 of the tetrahydroquinoline skeleton are important for inhibitory activity. nih.govmssm.edu Further studies exploring various functional groups revealed that the most potent inhibitor exists as a mixture of inseparable E/Z rotamers around the N-formyl bond, with the minor isomer likely being the major contributor to the activity. acs.orgnih.gov

Bioavailability and Pharmacokinetic Considerations

Similarly, there is no available information regarding the bioavailability and pharmacokinetic properties of this compound. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is highly dependent on its specific chemical structure. Factors such as lipophilicity, hydrogen bonding capacity, and molecular size, which are all influenced by the dimethyl substitution on the tetrahydroquinoxaline core, would play a crucial role in its pharmacokinetic behavior.

General studies on related heterocyclic systems, such as certain 1-aryl-1,2,3,4-tetrahydroisoquinolines, have included in silico predictions of pharmacokinetic properties. These computational models can provide theoretical insights but are not a substitute for experimental validation.

Applications in Materials Science and Sensor Technologies for Tetrahydroquinoxaline Based Systems

Development of Functional Materials

The development of functional materials from tetrahydroquinoxaline-based systems often centers on manipulating their photophysical properties. By incorporating the 1,2,3,4-tetrahydroquinoxaline (B1293668) moiety into other molecular structures, researchers can create novel fluorogens—small molecules that are non-fluorescent in solution but become highly fluorescent when they bind to specific targets or are placed in certain environments. nih.gov

For instance, the introduction of a 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (B1144689) group into compounds derived from the Green Fluorescent Protein (GFP) chromophore leads to the formation of environment-sensitive fluorogens. nih.gov These rationally designed materials exhibit significant changes in their fluorescence intensity depending on the solvent and pH, making them highly functional for specific sensing and imaging applications. nih.gov The unique combination of fluorogenic, lipophilic, and pH-sensitive properties makes these substances excellent candidates for labeling membrane structures within living cells. nih.gov

Polymer Chemistry and Hydrogen Storage Materials

In the realm of polymer chemistry, the focus has been on addressing the global need for safe and efficient hydrogen storage. Tetrahydroquinoxaline derivatives have emerged as promising candidates for polymeric hydrogen carriers. researchgate.net These polymers store hydrogen gas through the formation of chemical bonds, offering inherent advantages in safety, ease of handling, and moldability compared to high-pressure or cryogenic storage methods. researchgate.net

A key development in this area involves incorporating a quinoxaline (B1680401)/tetrahydroquinoxaline redox couple into an aliphatic polymer chain. researchgate.netacs.org This allows for the reversible hydrogenation and dehydrogenation of the polymer under mild conditions. Specifically, poly(6-vinyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline) has been shown to undergo rapid dehydrogenation, releasing stored hydrogen gas. acs.org The substitution of methyl groups at the 2 and 3 positions of the tetrahydroquinoxaline ring is crucial, as the electron-donating property of these groups helps to stabilize the dehydrogenated state and improve the rate of hydrogen release. researchgate.net

Research has demonstrated that a gel-like solid of poly(6-vinyl-1,2,3,4-tetrahydroquinoxaline) can be dehydrogenated under air at 120°C and then reversibly hydrogenated at 60°C under ambient hydrogen pressure with the aid of an iridium complex catalyst. researchgate.net This reversible process, achievable under mild conditions, underscores the potential of these polymers as a practical solution for a solid-state hydrogen carrier system. researchgate.netacs.org

Sensor Design and Development

The design of advanced sensors is another significant application of tetrahydroquinoxaline-based systems, primarily due to their environment-sensitive fluorescence. nih.gov The fluorescence quantum yield (FQY) of certain tetrahydroquinoxaline derivatives can vary dramatically with changes in the surrounding environment, such as solvent polarity or pH. nih.gov This sensitivity forms the basis for their use in highly specific sensor applications. nih.govnih.gov

For example, amine-incorporated quinoxaline scaffolds have been developed as fluorescent sensors for the quantitative detection of trace amounts of water in common organic solvents like acetonitrile, THF, and DMF. nih.gov These sensors exhibit a significant solvatochromic effect and a large Stokes shift, allowing for reliable monitoring of moisture content. nih.gov

Polarity Sensors

The solvent-dependent variation in the fluorescence of tetrahydroquinoxaline derivatives makes them excellent polarity sensors. nih.gov Certain chromophores containing the 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline moiety are highly fluorescent in non-polar and aprotic media but show quenched fluorescence in more polar environments. nih.gov This pronounced solvatochromism allows them to be used to probe the polarity of microenvironments, such as cellular organelles. nih.gov

Fluorescent Labels for Cellular Staining

The unique photophysical properties of tetrahydroquinoxaline-based fluorogens have been successfully applied to the fluorescent labeling of living cells. nih.gov Their lipophilic nature allows them to penetrate cell membranes, while their environment-sensitive fluorescence enables selective staining of specific organelles. nih.gov

Compounds that exhibit polarity-dependent fluorescence have been used for the selective labeling of the endoplasmic reticulum. nih.gov In contrast, other derivatives that show pH-dependent emission intensity are suitable as selective fluorescent labels for lysosomes, which are acidic organelles. nih.gov This ability to target and visualize distinct subcellular structures with high specificity is invaluable for research in cell biology. nih.gov

Corrosion Inhibition Applications

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govsrce.hr Their protective capability stems from their ability to adsorb onto the metal surface, forming a barrier that blocks the active sites for corrosion. nih.gov

The inhibition mechanism involves the interaction of the inhibitor's molecular structure with the metal. The presence of heteroatoms (like nitrogen), π-electrons in the aromatic rings, and various functional groups in the quinoxaline structure facilitates strong adsorption onto the steel surface. nih.gov Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have confirmed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov The effectiveness of these inhibitors increases with their concentration, with some derivatives achieving inhibition efficiencies as high as 96%. nih.gov The adsorption process typically follows the Langmuir isotherm model, indicating the formation of a stable monolayer of inhibitor molecules on the metal surface. nih.gov

Role in Dyes and Optical Materials

The extended π-electron system and the electron-accepting nature of the quinoxaline core make it a valuable component in the design of organic dyes and optical materials. jmaterenvironsci.com Derivatives of quinoxaline are being explored as photosensitizers in dye-sensitized solar cells (DSSCs). jmaterenvironsci.comwu.ac.th In these applications, the quinoxaline moiety often acts as a π-spacer or an electron acceptor within a donor-π-acceptor (D-π-A) molecular architecture. jmaterenvironsci.com

By synthetically modifying the donor and acceptor groups attached to the quinoxaline scaffold, researchers can tune the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jmaterenvironsci.comwu.ac.th This tuning is critical for optimizing the electronic and optical properties of the dye, such as its light-harvesting efficiency (LHE) and the driving force for electron injection into the semiconductor (e.g., TiO2) of the solar cell. jmaterenvironsci.comwu.ac.th Theoretical studies using Density Functional Theory (DFT) have shown that quinoxaline-based dyes can be potential sensitizers for efficient solar cells. jmaterenvironsci.comwu.ac.thresearchgate.net Furthermore, the pronounced solvatochromism observed in some tetrahydroquinoxaline derivatives, where their absorption spectra shift in response to solvent polarity, highlights their potential in creating materials with tunable optical responses. nih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Strategies for Tetrahydroquinoxalines

The synthesis of tetrahydroquinoxalines, including the 2,3-dimethyl derivative, is a mature field, yet there remains a pressing need for more efficient and environmentally benign methodologies. Future research will likely prioritize the development of "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will include:

Catalytic Hydrogenation: While catalytic hydrogenation is a common method, future efforts will be directed towards developing more active and selective catalysts. This includes the use of earth-abundant metals as alternatives to precious metals like palladium and platinum. Recent advancements in rhodium-thiourea catalyzed asymmetric hydrogenation have shown promise for producing enantiopure tetrahydroquinoxalines and dihydroquinoxalinones with excellent yields and enantioselectivities. nih.gov Further research into novel iridium-catalyzed asymmetric hydrogenation protocols could also yield high yields and enantioselectivities for chiral tetrahydroquinoxaline derivatives. rsc.org

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer significant advantages in terms of efficiency and atom economy. nih.gov Designing novel domino sequences for the synthesis of complex tetrahydroquinoxaline scaffolds from simple starting materials is a promising research direction. mdpi.com

Solid-Phase Synthesis: For the rapid generation of libraries of tetrahydroquinoxaline derivatives for high-throughput screening, solid-phase synthesis offers a powerful tool. researchgate.net Refining traceless linkers and expanding the diversity of building blocks will be crucial for advancing this methodology.

Table 1: Comparison of Synthetic Strategies for Tetrahydroquinoxalines
Synthetic StrategyAdvantagesFuture Research Focus
Catalytic HydrogenationHigh yields, established methodologyDevelopment of non-precious metal catalysts, improved enantioselectivity
Domino ReactionsHigh efficiency, atom economy, reduced wasteDesign of novel reaction cascades for complex derivatives
Solid-Phase SynthesisAmenable to high-throughput library synthesisDevelopment of novel linkers and diversification strategies

Exploration of Novel Biological Targets and Therapeutic Applications for Tetrahydroquinoxaline Derivatives

The therapeutic potential of tetrahydroquinoxaline derivatives is vast and continues to expand. While their efficacy as antibacterial, antifungal, and anticancer agents is well-documented, future research will aim to identify novel biological targets and explore new therapeutic applications. researchgate.netijpsjournal.comnih.gov

Promising areas for investigation include:

Kinase Inhibition: Many kinases are implicated in diseases such as cancer and inflammation. Tetrahydroquinoxaline derivatives have shown potential as kinase inhibitors. For instance, they have been investigated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a potential target for treating diseases like non-alcoholic fatty liver disease. nih.gov

Tubulin Polymerization Inhibition: As microtubule targeting agents, inhibitors of tubulin polymerization are effective anticancer drugs. Novel tetrahydroquinoxaline sulfonamide derivatives have been designed and evaluated as colchicine (B1669291) binding site inhibitors, demonstrating antiproliferative activities. nih.govrsc.org

Neurodegenerative Diseases: The structural features of tetrahydroquinoxalines make them attractive candidates for targeting pathways involved in neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Antiviral Activity: The growing threat of viral pandemics necessitates the development of new antiviral agents. Screening tetrahydroquinoxaline libraries against a range of viruses could uncover novel therapeutic leads.

Integration into Advanced Materials and Nanotechnology

The unique electronic and structural properties of the quinoxaline (B1680401) core suggest that tetrahydroquinoxaline derivatives could find applications beyond medicine. Future research will explore their integration into advanced materials and nanotechnology.

Potential applications include:

Organic Electronics: Quinoxaline-based materials have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The saturated rings in tetrahydroquinoxalines could be used to fine-tune the electronic properties of these materials.

Sensors: The nitrogen atoms in the tetrahydroquinoxaline ring can act as coordination sites for metal ions, making them suitable for the development of chemical sensors.

Drug Delivery: Functionalized tetrahydroquinoxalines could be incorporated into nanoparticle-based drug delivery systems to improve the targeting and release of therapeutic agents.

In-depth Mechanistic Studies (Chemical Transformations and Biological Interactions)

A fundamental understanding of the mechanisms underlying the chemical transformations and biological interactions of tetrahydroquinoxalines is crucial for their rational design and optimization.

Future mechanistic studies will likely focus on:

Reaction Mechanisms: Detailed kinetic and computational studies of synthetic reactions, such as the formation of quinoxalines from o-phenylenediamine (B120857) and α-dicarbonyl compounds, will enable the development of more efficient and selective synthetic routes. rsc.org

Enzyme Inhibition: Elucidating the precise binding modes of tetrahydroquinoxaline derivatives to their biological targets through techniques like X-ray crystallography and cryo-electron microscopy will provide invaluable information for structure-based drug design.

Structure-Activity Relationships (SAR): Systematic modifications of the tetrahydroquinoxaline scaffold and analysis of the resulting changes in biological activity will continue to be a cornerstone of medicinal chemistry efforts.

Computational Design and Predictive Modeling for Structure-Function Relationships

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. Future research on tetrahydroquinoxalines will increasingly rely on computational design and predictive modeling to accelerate the discovery process.

Key computational approaches will include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to predict the biological activity of novel tetrahydroquinoxaline derivatives based on their three-dimensional structures. nih.gov These models can guide the design of more potent compounds. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies are crucial for understanding the binding interactions of tetrahydroquinoxaline derivatives with their biological targets and for designing new inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of tetrahydroquinoxaline derivatives and their interactions with biological macromolecules over time, offering a more realistic picture of these interactions. mdpi.com

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are essential for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process. unesp.br

Table 2: Computational Approaches in Tetrahydroquinoxaline Research
Computational MethodApplicationPredicted Outcome
QSARPredicting biological activityIC50/EC50 values, potency ranking
Molecular DockingPredicting binding modesBinding affinity, key interactions with target
Molecular DynamicsSimulating molecular motionConformational changes, binding stability
ADMET PredictionAssessing drug-likenessPharmacokinetic and toxicity profiles

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Advantages
Thionyl Chloride CyclizationDMF, NaH70–85Scalable, versatile intermediates
TBAB-Catalyzed HydrogenationTBAB, dimethoxyethane88Mild conditions, high selectivity

Basic: How can NMR spectroscopy distinguish structural isomers of this compound?

Methodological Answer:
1H and 13C NMR are critical for identifying regioisomers:

  • Cis vs. Trans Isomers : In the cis isomer (2,3-dimethyl groups on the same face), coupling constants (J) between adjacent protons are distinct (e.g., 3.4–5.8 Hz in 1H NMR). Trans isomers show split patterns due to axial-equatorial proton interactions .
  • Methyl Group Shifts : Cis isomers exhibit upfield shifts (~1.13 ppm for methyl protons) compared to trans configurations due to steric shielding .
  • 13C NMR : Quaternary carbons adjacent to methyl groups resonate at ~17.4 ppm in cis configurations .

Q. Table 2: Key NMR Data

Isomer1H δ (ppm)13C δ (ppm)Coupling Constants (Hz)
Cis1.13 (d)17.4J = 6.3 (methyl protons)
Trans1.20 (d)18.1J = 5.8 (axial-equatorial)

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted tetrahydroquinoxalines?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous stereochemical assignments:

  • Hydrogen Bonding Networks : For example, in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (CCDC 1983315), intermolecular C–H···O interactions stabilize the crystal lattice, confirming substituent orientation .
  • Torsion Angles : Differences in dihedral angles (e.g., between quinoxaline and thiophene rings) distinguish cisoid vs. transoid conformers .

Advanced: How do researchers address contradictions in bioactivity data across studies on tetrahydroquinoxaline derivatives?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
  • Structural Validation : Confirm compound purity via HPLC and NMR before bioactivity testing .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like DNA gyrase, explaining discrepancies between in vitro and in silico results .

Advanced: What strategies improve regioselectivity in functionalizing this compound?

Methodological Answer:

  • Directed C–H Activation : Palladium catalysts with directing groups (e.g., pyridine) enable selective functionalization at the C6 position .
  • Protecting Groups : Temporary protection of amine groups with Boc enhances electrophilic substitution at less reactive sites .

Advanced: How can catalytic transfer hydrogenation be optimized for asymmetric synthesis of chiral tetrahydroquinoxalines?

Methodological Answer:

  • Chiral Ligands : Use (R)- or (S)-BINAP with copper catalysts to induce enantioselectivity (>90% ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst stability and enantiomeric excess .

Basic: What safety precautions are essential when handling tetrahydroquinoxaline derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
  • PPE : Nitrile gloves and lab coats prevent skin contact with irritants like DMF .

Advanced: How can molecular docking guide the design of this compound-based anti-proliferative agents?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP) based on structural similarity to known inhibitors .
  • Docking Workflow :
    • Prepare ligand structures (e.g., protonation states using MOE).
    • Grid generation around active sites (AutoDock).
    • Score binding poses using hybrid QM/MM methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.